3-Bromo-6-methylpyridazine
Overview
Description
3-Bromo-6-methylpyridazine: is a heterocyclic compound with the molecular formula C5H5BrN2 and a molecular weight of 173.01 g/mol . It is characterized by a pyridazine ring substituted with a bromine atom at the third position and a methyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-6-methylpyridazine can be synthesized through several methods. One common approach involves the bromination of 6-methylpyridazin-3(2H)-one using phosphorus oxybromide (POBr3) as the brominating agent . The reaction is typically carried out at elevated temperatures, followed by quenching with a suitable base such as sodium bicarbonate and extraction with an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridazine N-oxides or reduction to form the corresponding dihydropyridazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium phosphate and a solvent like tetrahydrofuran.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Products include substituted pyridazines with various functional groups.
Coupling Reactions:
Oxidation and Reduction Reactions: Pyridazine N-oxides and dihydropyridazine derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-6-methylpyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of piperazinyl quinolines, which are studied for their potential as chemosensitizers to increase fluconazole susceptibility of Candida albicans .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a central nervous system (CNS) penetrable P2X7 receptor antagonist. This receptor is implicated in various neurological disorders, and antagonists targeting it are of therapeutic interest .
Industry: The compound is also utilized in the development of materials with specific electronic properties. Its derivatives are investigated for their potential use in organic electronics and as intermediates in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-6-methylpyridazine in biological systems involves its interaction with specific molecular targets. For instance, as a P2X7 receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating the downstream signaling pathways involved in inflammation and cell death . The exact molecular interactions and pathways are subjects of ongoing research.
Comparison with Similar Compounds
3-Bromo-6-chloropyridazine: Similar structure but with a chlorine atom instead of a methyl group.
3-Bromo-6-fluoropyridazine: Similar structure but with a fluorine atom instead of a methyl group.
3-Bromo-6-aminopyridazine: Similar structure but with an amino group instead of a methyl group.
Uniqueness: 3-Bromo-6-methylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the sixth position influences its electronic properties and steric interactions, making it a valuable compound for targeted synthesis and applications .
Properties
IUPAC Name |
3-bromo-6-methylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACIHBXDZONTQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474780 | |
Record name | 3-bromo-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65202-58-6 | |
Record name | 3-Bromo-6-methylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65202-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-6-methylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route described for 3-Bromo-6-methylpyridazine?
A1: The research paper outlines a three-step synthesis of this compound starting from CH3COCH2CH2COOH (levulinic acid) []. This synthetic route is deemed noteworthy due to its efficiency in producing the target compound. The researchers highlight this method as an excellent approach for manufacturing this compound [].
Q2: How was the structure of the synthesized this compound confirmed?
A2: The researchers confirmed the structure of the synthesized this compound using two spectroscopic techniques: proton nuclear magnetic resonance (1HNMR) and electrospray ionization mass spectrometry (MS-ESI) []. These techniques provide complementary information about the compound's structure, ensuring its accurate identification.
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